

Pharmacokinetic Parameters of Geniposide in Different Disease Models

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Compound Focus: Geniposide

CAS No.: 24512-63-8

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The table below consolidates key pharmacokinetic findings from available studies. Please note that variations in experimental conditions mean the data are not directly comparable.

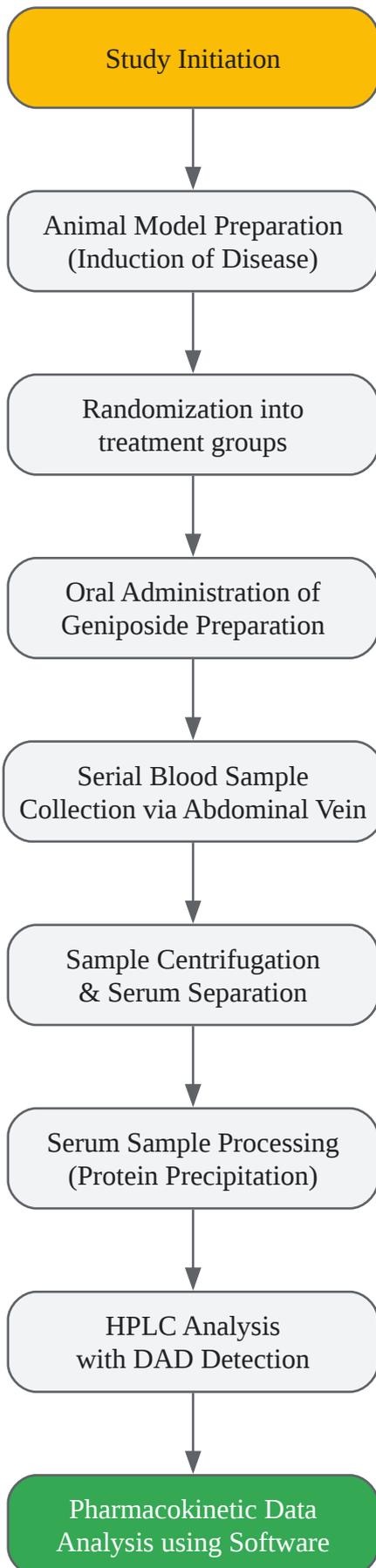
Study Model	Administered Dose	Key Pharmacokinetic Parameters	Observed Non-Linearity	Citation
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| **Cerebral Ischemia (MCAO) Rats** (with **Geniposide** + Berberine + Baicalin) | 142.28 mg/kg (oral) | Significant differences in PK parameters were observed when **geniposide** was administered with other compounds. Baicalin increased **geniposide** absorption, an effect partially decreased by berberine [1]. | Yes | [1] | | **Normal Rats (Yin-Chen-Hao-Tang Formula)** | 1 g/kg and 3 g/kg (oral, herbal powder) | **Cmax** and **AUC** were higher and not proportional to the dose. **Tmax** and **t1/2** were consistent at the 1 g/kg dose. Clearance at the higher dose did not decrease proportionally [2]. | Yes | [2] | | **Normal Rats (Various Routes)** | 50 mg/kg (oral, IV); 8 mg/kg (IM, nasal) | Absolute bioavailability (F):

- Intramuscular: **72.69%**
- Nasal: **49.54%**
- Oral: Lower than IM and nasal (exact value not stated). Oral and IV administration followed a one-compartment model [3]. | Information not available | [3] |

Experimental Protocol Overview

The methodology from the cerebral ischemia study provides a robust template for a comparative pharmacokinetic study [1]. The workflow is summarized in the diagram below:



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Key Experimental Details:

- **Animal Models:** Studies used Male Sprague-Dawley (SD) rats [1]. A diabetic model would require induction via streptozotocin (STZ) or using genetically diabetic rodents.
- **Dosing:** Herbal powders were dissolved in 0.5% carboxymethyl cellulose sodium (CMC-Na) aqueous solution for oral administration (gavage) [1].
- **Sample Collection:** Serial blood samples (e.g., 0.5 mL) are collected from the abdominal vein at predetermined time points, centrifuged, and the serum is stored at -70°C until analysis [1].
- **Analytical Method: High-Performance Liquid Chromatography (HPLC)** is commonly used. One study employed a Waters 515 pump with a DAD detector, using a C18 column, a mobile phase of Acetonitrile and 0.1% H₃PO₄, and detection at 238 nm [1]. **UPLC-MS/MS** offers higher sensitivity for simultaneous compound quantification [2].
- **Data Processing:** Pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}, etc.) are calculated using specialized software like Kinetica [1].

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References

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3. - Wikipedia Geniposide [en.wikipedia.org]

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